molecular formula C12H16O3 B13287665 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid

2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid

Cat. No.: B13287665
M. Wt: 208.25 g/mol
InChI Key: DFBVDZXERRLOIS-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, featuring a methoxy group and two methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid typically involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Catalysts and automated systems are often employed to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar in structure but lacks the methoxy group.

    2-(4-Methoxyphenyl)propanoic acid: Similar but without the additional methyl groups on the phenyl ring.

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug with a similar propanoic acid moiety.

Uniqueness

2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxy-2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-7-6-11(15-4)8(2)5-10(7)9(3)12(13)14/h5-6,9H,1-4H3,(H,13,14)

InChI Key

DFBVDZXERRLOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(C)C(=O)O

Origin of Product

United States

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